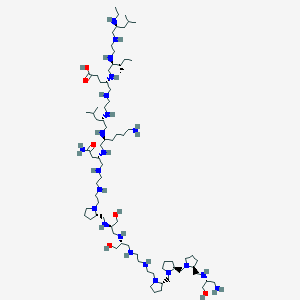
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also includes a 2,4-dichlorobenzoyl group and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Applications De Recherche Scientifique
Environmental and Toxicological Studies
One area of research involves the environmental and toxicological studies of herbicides, specifically 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by its dichlorobenzoyl component. These studies focus on the ecological impact, toxicology, and mechanisms of action of such compounds in agricultural settings. The aim is to understand their behavior in the environment and their potential toxic effects on non-target species, including aquatic organisms and possibly humans (Islam et al., 2017). Additionally, research on the biodegradation aspects of herbicides based on 2,4-D explores the role of microorganisms in breaking down these compounds, highlighting the importance of developing environmentally friendly pest control methods (Magnoli et al., 2020).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrrole-based compounds, including those with functionalities similar to 4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide, have been investigated for their therapeutic potential. Such research includes the development of novel molecules for treating various ailments. For example, derivatives of cinnamic acid, which share structural similarities with the specified compound, have been studied for their anticancer properties. These studies aim to synthesize and evaluate the biological activity of cinnamic acid derivatives, exploring their potential as traditional and synthetic antitumor agents (De et al., 2011).
Supramolecular Chemistry
Another fascinating area of application is in the field of supramolecular chemistry, where calixpyrrole derivatives have been utilized in the construction of supramolecular capsules. These structures have potential applications in drug delivery, sensing, and molecular recognition. The research into calix[4]pyrrole and its derivatives underscores the versatility of pyrrole-based compounds in designing complex molecular architectures with specific functions (Ballester, 2011).
Propriétés
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)18(25)23-22-13-4-2-1-3-5-13/h1-10,21-22H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDQWSMDDBXAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)


![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)


